4-Hydroxy-2-octadecenal

Beschreibung

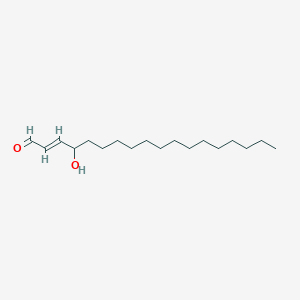

Structure

3D Structure

Eigenschaften

CAS-Nummer |

142450-00-8 |

|---|---|

Molekularformel |

C18H34O2 |

Molekulargewicht |

282.5 g/mol |

IUPAC-Name |

(E)-4-hydroxyoctadec-2-enal |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h14,16-18,20H,2-13,15H2,1H3/b16-14+ |

InChI-Schlüssel |

USLARJCWWSVJJH-JQIJEIRASA-N |

SMILES |

CCCCCCCCCCCCCCC(C=CC=O)O |

Isomerische SMILES |

CCCCCCCCCCCCCCC(/C=C/C=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCC(C=CC=O)O |

Synonyme |

(E)-4-hydroxyoctadec-2-enal |

Herkunft des Produkts |

United States |

Biogenesis and Formation Pathways of 4 Hydroxy 2 Octadecenal

Mechanisms of Lipid Peroxidation Leading to 4-Hydroxy-2-alkenals

The formation of 4-hydroxy-2-alkenals, a class of reactive aldehydes to which 4-Hydroxy-2-octadecenal belongs, is a direct consequence of lipid peroxidation. This process can be broadly categorized into non-enzymatic and enzymatic pathways.

Free Radical-Mediated Non-Enzymatic Pathways of Polyunsaturated Fatty Acid Oxidation

The non-enzymatic pathway is a cascade of reactions initiated by reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. physiology.orgphysiology.orgresearchgate.net The critical first step involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA) by a free radical, often a hydroxyl radical or a lipid peroxyl radical. physiology.orgphysiology.orgresearchgate.net This event creates a lipid radical, which then reacts with molecular oxygen to form a lipid peroxyl radical. frontiersin.org This radical can then abstract a hydrogen atom from a neighboring PUFA, propagating a chain reaction of lipid peroxidation. frontiersin.org

This cascade generates lipid hydroperoxides, which are unstable and can decompose through several mechanisms to yield a variety of products, including 4-hydroxy-2-alkenals. nih.govresearchgate.net These mechanisms include:

Reduction to an alkoxy radical: Transition metal ions, such as Fe2+, can reduce the hydroperoxide to an alkoxy radical, which then undergoes β-scission (cleavage of a carbon-carbon bond) to form the aldehyde. nih.govnih.gov

Hock rearrangement: Protonation of the hydroperoxide can lead to a rearrangement and cleavage of the fatty acid chain. nih.gov

Dioxetane formation: The peroxyl radical can cyclize to form a dioxetane, which then cleaves to produce the final aldehyde products. nih.govresearchgate.net

Enzyme-Catalyzed Formation Pathways of 4-Hydroxy-2-alkenals

In contrast to the random nature of free radical-mediated oxidation, enzyme-catalyzed pathways offer a more controlled and specific route to the formation of 4-hydroxy-2-alkenals.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. nih.govnih.gov Specifically, in the context of omega-6 PUFAs like linoleic acid and arachidonic acid, LOXs play a crucial role in the formation of 4-hydroxy-2-alkenals. physiology.orgphysiology.orgresearchgate.net For instance, 15-lipoxygenase (15-LOX) can convert these fatty acids into their corresponding hydroperoxy metabolites, such as 13-hydroperoxyoctadecadienoic acid (13-HpODE) from linoleic acid and 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from arachidonic acid. physiology.orgphysiology.orgresearchgate.net These hydroperoxides can then be further metabolized to form 4-hydroxy-2-nonenal (HNE), a well-studied 4-hydroxyalkenal. physiology.orgphysiology.orgresearchgate.net In plants, LOXs are also involved in the formation of 4-hydroxy-2-alkenals, where they are induced by signals like jasmonates, leading to lipid peroxidation. nih.govscirp.org

Precursors and Substrates in the Biogenesis of this compound

The specific structure of this compound, with its 18-carbon chain, points to its origin from a specific set of long-chain polyunsaturated fatty acids.

Identification of Specific Polyunsaturated Fatty Acid (PUFA) Precursors

While the general precursors for 4-hydroxy-2-alkenals are polyunsaturated fatty acids, the formation of this compound specifically requires an 18-carbon PUFA. ontosight.ai The most likely precursor is linoleic acid (C18:2 n-6) , an omega-6 fatty acid. gsartor.org The oxidation of linoleic acid is known to produce various aldehydes, and the 18-carbon backbone of this compound strongly suggests its derivation from this fatty acid. The enzymatic or non-enzymatic oxidation of linoleic acid would lead to the formation of a hydroperoxide intermediate, which then undergoes cleavage to yield the final this compound molecule.

Table 1: Key Enzymes in the Formation and Metabolism of 4-Hydroxy-2-alkenals

| Enzyme Family | Specific Enzyme(s) | Role | Precursor(s) | Product(s) |

|---|---|---|---|---|

| Lipoxygenases (LOXs) | 12-LOX, 15-LOX | Catalyze the insertion of molecular oxygen into PUFAs. physiology.org | Omega-6 PUFAs (e.g., Arachidonic Acid, Linoleic Acid) physiology.orgphysiology.orgresearchgate.net | Hydroperoxy fatty acids (e.g., 12-HpETE, 15-HpETE, 13-HpODE) physiology.orgphysiology.orgresearchgate.net |

| Oxidoreductases | Aldose Reductase | Metabolism (reduction) of 4-hydroxy-2-alkenals. nih.gov | 4-Hydroxy-2-nonenal (HNE) nih.gov | 1,4-dihydroxynonene (DHN) nih.gov |

| Oxidoreductases | Aldehyde Dehydrogenase (ALDH) | Metabolism (oxidation) of 4-hydroxy-2-alkenals. mdpi.com | 4-Hydroxy-2-nonenal (HNE) mdpi.com | 4-hydroxy-2-nonenoic acid (HNA) mdpi.com |

| Glutathione (B108866) S-Transferases (GSTs) | Various GSTs | Detoxification via conjugation with glutathione. mdpi.com | 4-Hydroxy-2-nonenal (HNE) mdpi.com | Glutathionyl-HNE (GS-HNE) nih.gov |

| Hydroperoxide Lyase | Plant-specific HPLs | Cleavage of hydroperoxy fatty acids. frontiersin.orgscirp.org | 9- and 13-hydroperoxides of fatty acids frontiersin.org | C6-C9 aldehydes and oxoacids frontiersin.org |

Table 2: Precursors of 4-Hydroxy-2-alkenals

| Precursor Fatty Acid | Type | Resulting 4-Hydroxyalkenal(s) |

|---|---|---|

| Linoleic Acid (C18:2 n-6) | Omega-6 PUFA | 4-Hydroxy-2-nonenal (HNE), this compound* |

| Arachidonic Acid (C20:4 n-6) | Omega-6 PUFA | 4-Hydroxy-2-nonenal (HNE), 4-hydroxy-2E,6Z-dodecadienal (4-HDDE) physiology.orgphysiology.orgresearchgate.net |

| Linolenic Acid (C18:3 n-3) | Omega-3 PUFA | 4-Hydroxy-2-hexenal (HHE) physiology.orgphysiology.org |

| Eicosapentaenoic Acid (EPA) (C20:5 n-3) | Omega-3 PUFA | 4-Hydroxy-2-hexenal (HHE) physiology.org |

| Docosahexaenoic Acid (DHA) (C22:6 n-3) | Omega-3 PUFA | 4-Hydroxy-2-hexenal (HHE) physiology.orgphysiology.org |

\Based on carbon chain length.*

Analysis of Hydroperoxide Intermediates and Their Cleavage Mechanisms

Lipid hydroperoxides (LOOHs) are the central intermediates in the formation of 4-hydroxyalkenals. wikipedia.org Their relative stability allows them to accumulate before undergoing cleavage into various secondary products. nih.gov The analysis and characterization of these intermediates are crucial for understanding the mechanisms of lipid peroxidation and are typically performed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). mdpi.com

The decomposition of LOOHs into 4-hydroxyalkenals can proceed through several proposed mechanisms, which often compete and contribute to the complex product mixture observed during lipid peroxidation.

Key Cleavage Mechanisms of Lipid Hydroperoxides:

| Mechanism | Description | Initiating Factor(s) | Key Steps |

| β-Scission | Cleavage of a carbon-carbon bond adjacent (in the β-position) to an alkoxyl radical. nih.gov | Reduction of hydroperoxide by metal ions (e.g., Fe²⁺) or reaction with excited state photosensitizers. | 1. Formation of an alkoxyl radical (RO•) from the hydroperoxide (ROOH). 2. Homolytic cleavage of the adjacent C-C bond to yield an aldehyde and a carbon-centered radical. nih.gov |

| Hock Cleavage | An acid-catalyzed rearrangement of a hydroperoxide leading to the cleavage of an adjacent C-C bond. nih.govrsc.org | Protons (acidic conditions). | 1. Protonation of the hydroperoxide group. 2. Rearrangement of a C-C bond to a C-O bond. 3. Hydrolysis and cleavage to form carbonyl compounds. nih.gov |

| Dioxetane Formation | Cyclization of a peroxyl radical to form an unstable four-membered dioxetane ring. nih.gov | Peroxyl radical intermediate. | 1. Intramolecular cyclization of the peroxyl radical. 2. Cleavage of the unstable dioxetane ring to form carbonyl products. |

This interactive table outlines the primary mechanisms through which lipid hydroperoxides are cleaved to form aldehydes.

Research using linoleic acid hydroperoxides (9-HPODE and 13-HPODE) as model substrates has shown that these pathways lead to the formation of 4-hydroperoxy-2-nonenal (B23920) (4-HPNE), the immediate precursor to 4-HNE. caymanchem.comnih.gov These findings establish the fundamental chemical transformations that are also applicable to the formation of longer-chain aldehydes like this compound from their respective hydroperoxide precursors. nih.gov

Stereospecificity and Chiral Analysis in 4-Hydroxy-2-alkenal Formation

The formation of 4-hydroxyalkenals involves the creation of a new chiral center at the C4 carbon, which bears the hydroxyl group. Consequently, these aldehydes exist as (R) and (S) enantiomers. The stereochemical outcome of the reaction is highly dependent on the formation pathway.

Non-enzymatic autoxidation, which proceeds via free radical mechanisms, typically lacks stereocontrol and results in the formation of a racemic mixture (equal amounts of R and S enantiomers). wikipedia.orgsci-hub.se In contrast, enzymatic reactions catalyzed by lipoxygenases are highly stereospecific, producing a specific enantiomer of the hydroperoxide precursor, which can influence the chirality of the final aldehyde product. portlandpress.com

Detailed studies on the non-enzymatic transformation of chiral hydroperoxides of linoleic acid have revealed two distinct pathways with different stereochemical consequences for the resulting 4-hydroxyalkenal. nih.govablesci.com

Stereochemical Outcomes in 4-HPNE Formation from Chiral Linoleic Acid Hydroperoxides

| Precursor Hydroperoxide | Proposed Pathway | Stereochemical Outcome of 4-HPNE |

| 13(S)-HPODE | Allylic hydrogen abstraction at C-8, formation of a 10,13-dihydroperoxide, and cleavage. nih.gov | Predominantly (S)-enantiomer (>90% S configuration). nih.gov |

| 9(S)-HPODE | Direct Hock cleavage to 3Z-nonenal, which then autoxidizes. nih.gov | Nearly racemic. nih.gov |

This table, based on research by Schneider et al. (2001), details the stereospecificity of 4-HPNE formation from different chiral precursors, highlighting the existence of multiple formation pathways.

These findings demonstrate that even in non-enzymatic processes, the specific reaction mechanism can dictate the stereochemistry of the product. nih.gov The slight deviation from 100% stereospecificity or a perfect racemic mixture suggests that additional, minor pathways may also be involved. nih.govresearchgate.net

The analysis of these enantiomers is critical for understanding their distinct biological activities and is accomplished using specialized analytical techniques, primarily chiral chromatography (both gas and liquid), which employs chiral stationary phases to separate the (R) and (S) forms. sci-hub.se

Metabolism, Biotransformation, and Enzymatic Regulation of 4 Hydroxy 2 Octadecenal

Major Enzymatic Detoxification Pathways of 4-Hydroxy-2-alkenals

The cellular defense against the cytotoxic effects of 4-hydroxy-2-alkenals, including 4-Hydroxy-2-octadecenal, relies on three primary enzymatic pathways. nih.govmdpi.comnih.gov These pathways convert the reactive aldehyde into less toxic, more water-soluble compounds, facilitating their excretion. nih.gov The main detoxification routes are oxidation, reduction, and conjugation with glutathione (B108866). nih.govmdpi.com

Aldehyde Dehydrogenase (ALDH) Mediated Oxidation to Corresponding Carboxylic Acids

A principal pathway for the detoxification of 4-hydroxy-2-alkenals is their oxidation to the corresponding carboxylic acids, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). mdpi.comnih.gov This process effectively converts the reactive aldehyde group into a non-toxic carboxyl group. nih.govnih.gov The resulting product from 4-hydroxy-2-nonenal (a well-studied analogue) is 4-hydroxy-2-nonenoic acid (HNA). mdpi.commdpi.comnih.gov

Multiple ALDH isoforms contribute to this cytoprotective process. mdpi.com Notably, the mitochondrial enzyme ALDH2 is recognized as a key player in metabolizing toxic aldehydes generated from lipid peroxidation. nih.govresearchgate.netmdpi.comwikipedia.org ALDH2 is highly efficient in detoxifying these compounds, and its activity is crucial for protecting cells from aldehyde-induced damage, particularly under conditions of oxidative stress. nih.govnih.govresearchgate.net Studies have shown that ALDH2 and ALDH3 isoforms exhibit the highest efficacy in detoxifying 4-HNE. nih.gov The oxidation of 4-hydroxy-2-alkenals by ALDH is a critical component of cellular homeostasis, preventing the accumulation of these damaging molecules. researchgate.net

Alcohol Dehydrogenase (ADH) Mediated Reduction to Corresponding Hydroxy Alcohols

Another significant metabolic route for 4-hydroxy-2-alkenals is their reduction to the corresponding alcohol, 1,4-dihydroxy-2-alkene (DHN). nih.govmdpi.com This reaction is catalyzed by alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). nih.govnih.gov ADHs are a group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org

Specifically, Class I and Class II human ADHs have been shown to effectively reduce aliphatic 4-hydroxyalkenals with carbon chain lengths ranging from 5 to 15. nih.gov The Class II enzyme, in particular, is highly effective in this reduction. nih.gov This enzymatic conversion of a cytotoxic aldehyde to a less reactive alcohol represents a vital defense mechanism against lipid peroxidation-induced cellular damage. nih.gov However, some studies on rat liver slices did not detect the corresponding alcohol of 4-HNE, suggesting that this pathway's prominence may vary depending on tissue type and experimental conditions. nih.gov

Glutathione S-Transferase (GST) Mediated Conjugation with Reduced Glutathione

Conjugation with the tripeptide glutathione (GSH) is a primary and highly efficient pathway for the detoxification of 4-hydroxy-2-alkenals. nih.govnih.govnih.gov This reaction, catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic addition of the GSH thiol group to the electrophilic carbon of the aldehyde. nih.govnih.gov The product of this reaction with 4-HNE is a glutathione S-conjugate (GS-HNE). mdpi.comnih.gov

This conjugation renders the aldehyde more water-soluble, which facilitates its elimination from the cell. nih.gov While the reaction can occur spontaneously, it is significantly accelerated by GSTs. mdpi.comnih.gov The GST family includes several isoforms with varying specificities; the alpha-class GSTA4-4 isoform is recognized for its particularly high catalytic efficiency with 4-hydroxy-2-alkenals. nih.govmdpi.com This GST-mediated pathway is a critical determinant of the intracellular concentration of 4-hydroxy-2-alkenals and plays a major role in protecting cells from their toxic effects. mdpi.comnih.gov

| Enzyme Family | Specific Isoform Example(s) | Reaction Type | Substrate (General) | Product (General) | Significance |

|---|---|---|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | ALDH2, ALDH3 | Oxidation | 4-Hydroxy-2-alkenal | 4-Hydroxy-2-alkenoic acid | Major pathway converting toxic aldehydes to non-toxic acids. nih.govresearchgate.net |

| Alcohol Dehydrogenase (ADH) / Aldo-Keto Reductase (AKR) | Class I and II ADHs, AKR1B1 | Reduction | 4-Hydroxy-2-alkenal | 1,4-Dihydroxy-2-alkene | Converts reactive aldehydes to less reactive alcohols. nih.govnih.gov |

| Glutathione S-Transferase (GST) | GSTA4-4 | Conjugation | 4-Hydroxy-2-alkenal | Glutathione-alkenal conjugate (GS-alkenal) | Primary, highly efficient pathway increasing water solubility for excretion. nih.govnih.gov |

Regulatory Mechanisms of Enzymes Involved in this compound Homeostasis

The cellular balance of this compound and other reactive aldehydes is maintained not only by the catalytic action of detoxifying enzymes but also by sophisticated regulatory networks that control the expression and activity of these enzymes.

Transcriptional and Post-Translational Regulation of ALDH, ADH, and GST Isoforms

The expression of ALDH, ADH, and GST isoforms is subject to regulation at both the transcriptional and post-translational levels, often as a direct response to cellular stress. The up-regulation of ALDHs is a conserved stress response observed across many species in reaction to oxidative and electrophilic stress. nih.gov For instance, exposure to lipid peroxidation products can lead to increased expression of enzymes like ALDH3A2, which plays a key role in detoxifying these aldehydes. researchgate.net

Post-translational modifications also play a crucial role in modulating enzyme activity. ALDH2 activity, for example, can be influenced by various modifications that affect its structure and function. nih.gov The regulation of these detoxification enzymes is a dynamic process, allowing cells to adapt to changing levels of oxidative stress and exposure to toxic aldehydes. researchgate.net

Involvement of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway in Antioxidant Defense

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response and is central to the regulation of enzymes that metabolize 4-hydroxy-2-alkenals. mdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. researchgate.net

In the presence of oxidative stress, such as that caused by elevated levels of 4-hydroxy-2-alkenals, Keap1 is modified, leading to the release and activation of Nrf2. mdpi.comresearchgate.net Activated Nrf2 then translocates to the nucleus, where it binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of target genes. mdpi.comresearchgate.net This binding initiates the transcription of a wide array of protective genes, including those encoding for GSTs and ALDHs. nih.gov Therefore, 4-hydroxy-2-alkenals can, at low concentrations, trigger their own detoxification by activating the Nrf2 pathway, which upregulates the very enzymes required for their elimination. nih.govnih.govresearchgate.net This feedback loop is a critical component of the cellular antioxidant defense system. nih.gov

| Regulatory Mechanism | Description | Key Molecules | Effect on Detoxification |

|---|---|---|---|

| Transcriptional Regulation | Control of gene expression in response to cellular stress. | ALDH3A2 | Increased synthesis of detoxification enzymes like ALDHs in response to lipid peroxidation. researchgate.net |

| Post-Translational Modification | Chemical modification of enzymes after synthesis, affecting their activity. | ALDH2 | Modulation of enzyme catalytic efficiency and stability. nih.gov |

| Nrf2 Pathway Activation | A signaling cascade that is the primary regulator of the antioxidant response. | Nrf2, Keap1, Antioxidant Response Elements (AREs) | Induces coordinated up-regulation of multiple detoxification enzymes, including GSTs and ALDHs, in response to electrophiles like 4-hydroxy-2-alkenals. nih.govmdpi.com |

Characterization of Metabolic Products and Covalent Adducts of this compound

The metabolism of α,β-unsaturated hydroxyalkenals, such as this compound, is a critical detoxification process. While specific research on this compound is limited, the metabolic fate of structurally similar and well-studied 4-hydroxyalkenals, particularly 4-hydroxy-2-nonenal (HNE), provides a strong model for its biotransformation. The primary metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolic products. Furthermore, due to its high reactivity, this compound can form covalent adducts with macromolecules.

The detoxification of 4-hydroxyalkenals is primarily an enzymatic process. nih.gov Key enzymes involved in this biotransformation include alcohol dehydrogenases (ADHs), aldehyde dehydrogenases (ALDHs), and glutathione S-transferases (GSTs). nih.gov These enzymes efficiently control the intracellular concentrations of these reactive aldehydes. wikipedia.org When these enzymatic detoxification pathways are overwhelmed, this compound can form adducts with macromolecules, leading to cellular dysfunction. nih.gov

Metabolic Products of this compound

The enzymatic metabolism of this compound is expected to yield three main classes of products, as detailed in the table below.

| Metabolic Pathway | Enzyme Family | Primary Metabolic Product | Description |

|---|---|---|---|

| Oxidation | Aldehyde Dehydrogenases (ALDHs) | 4-Hydroxy-2-octadecenoic acid | The aldehyde group is oxidized to a carboxylic acid, a major detoxification route. nih.govnih.gov |

| Reduction | Alcohol Dehydrogenases (ADHs) | 1,4-Dihydroxy-2-octadecene | The aldehyde group is reduced to an alcohol. nih.govnih.gov |

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Glutathione-4-hydroxy-2-octadecenal conjugate (GS-HODE) | Conjugation with glutathione (GSH) is a crucial step in detoxification and excretion. nih.govnih.gov |

Further metabolism of these primary products can occur. For instance, the oxidized product, analogous to 4-hydroxynonenoic acid (HNA), can undergo further catabolism through ω- and ω-1 oxidation. semanticscholar.org This involves hydroxylation at the terminal (ω) or penultimate (ω-1) carbon, followed by further oxidation and degradation. semanticscholar.orgresearchgate.net The glutathione conjugate can also be further metabolized. For example, the glutathione-HNE conjugate can be reduced by an NADH-dependent alcohol dehydrogenase to form glutathionyl-1,4-dihydroxynonene (GS-DHN). researchgate.net

Covalent Adducts of this compound

The electrophilic nature of this compound allows it to react with nucleophilic centers in macromolecules, forming stable covalent adducts. This adduction is a key mechanism of its cytotoxicity. mdpi.com

Protein Adducts: 4-Hydroxyalkenals readily form adducts with proteins, primarily through two types of reactions: Michael addition and Schiff base formation. wikipedia.org

Michael Addition: The α,β-unsaturated double bond of this compound is susceptible to nucleophilic attack by the side chains of cysteine, histidine, and lysine (B10760008) residues in proteins. wikipedia.org

Schiff Base Formation: The aldehyde group can react with the primary amino groups of lysine and arginine residues to form Schiff bases. wikipedia.org

The formation of these protein adducts can alter protein structure and function, leading to enzyme inactivation and disruption of cellular signaling pathways. mdpi.com

DNA Adducts: Besides proteins, 4-hydroxyalkenals can also react with DNA, forming bulky exocyclic adducts with nucleobases. nih.gov This interaction has genotoxic implications.

| Biomolecule | Type of Adduct | Amino Acid/Nucleobase Residues Involved | Reaction Type |

|---|---|---|---|

| Proteins | Michael Adducts | Cysteine, Histidine, Lysine | Michael Addition |

| Schiff Bases | Lysine, Arginine | Schiff Base Formation | |

| DNA | Exocyclic Adducts | Nucleobases | Various |

The characterization of these metabolic products and covalent adducts is crucial for understanding the biological activity and toxicological profile of this compound.

Molecular and Cellular Mechanisms of 4 Hydroxy 2 Octadecenal Action

Covalent Modification of Cellular Macromolecules by 4-Hydroxy-2-alkenals

The biological effects of 4-hydroxy-2-alkenals are largely mediated by their ability to form covalent adducts with cellular macromolecules, including proteins, DNA, and phospholipids. mdpi.comnih.gov This non-enzymatic modification can alter the structure and function of these essential molecules, leading to a cascade of downstream cellular events. nih.govuiowa.edu

4-Hydroxy-2-alkenals react readily with nucleophilic residues in proteins, forming covalent adducts known as advanced lipoxidation end products (ALEs). mdpi.com These modifications occur primarily through two main chemical reactions: Michael addition and Schiff base formation. mdpi.commdpi.com

Michael Addition: This reaction involves the nucleophilic 1,4-addition of an amino acid residue to the electrophilic C3 of the α,β-unsaturated aldehyde. mdpi.comnih.govtaylorfrancis.com The nucleophilic side chains of cysteine, histidine, and lysine (B10760008) are the primary targets for Michael addition. nih.govresearchgate.net This reaction results in a stable covalent bond and an increase in the protein's molecular mass by 156 Da for each molecule of 4-hydroxy-2-nonenal (HNE), a related and extensively studied 4-hydroxy-2-alkenal. nih.gov Michael adducts are generally the most common form of HNE-protein modification. nih.gov

Schiff Base Formation: This reaction occurs between the aldehyde group (C1) of the 4-hydroxy-2-alkenal and the primary amino groups of lysine residues. nih.govresearchgate.net The reaction is a nucleophilic addition that forms a hemiaminal, which then dehydrates to form an imine, or Schiff base. researchgate.net This process involves the loss of a water molecule and results in a mass increase of 138 Da for HNE adducts. nih.gov Schiff base formation is typically a reversible process, making these adducts less stable and harder to detect compared to Michael adducts. nih.govresearchgate.net

The modification of proteins by these mechanisms can lead to significant functional consequences, including altered enzyme activity, disruption of protein-protein interactions, and changes in protein folding and degradation. nih.govnih.gov Proteins involved in cytoskeleton organization, stress responses, and metabolic pathways have been identified as targets for adduction. nih.gov

| Reaction Type | Target Amino Acid Residues | Description | Stability |

|---|---|---|---|

| Michael Addition | Cysteine, Histidine, Lysine | Nucleophilic 1,4-addition to the C=C double bond of the alkenal. nih.govresearchgate.net | Stable Covalent Bond |

| Schiff Base Formation | Lysine | Reaction between the aldehyde group of the alkenal and the ε-amino group of lysine. nih.govresearchgate.net | Reversible; Less Stable |

In addition to proteins, 4-hydroxy-2-alkenals can covalently bind to DNA, forming a variety of adducts that compromise genomic integrity. mdpi.comnih.gov These DNA lesions can lead to mutations if not properly repaired, contributing to mutagenesis and carcinogenesis. nih.govresearcher.life

The reaction of 4-hydroxy-2-alkenals with DNA bases can produce several types of adducts. The most predominant lesion formed by HNE is a 1,N2-propano-2'-deoxyguanosine adduct. nih.gov Other adducts, such as those derived from the epoxide metabolite of HNE (epox-HNE), can also be formed, though typically in lower yields. nih.gov The formation of these adducts can disrupt the normal structure of the DNA double helix, potentially interfering with essential cellular processes like DNA replication and transcription. wikipedia.orgnih.gov

Cells possess a sophisticated network of DNA repair pathways to counteract the constant threat of DNA damage. nih.govnih.gov These pathways, including base excision repair (BER), nucleotide excision repair (NER), and others, are responsible for identifying and removing DNA lesions to maintain genomic stability. nih.govkyushu-u.ac.jp However, some adducts, like the major HNE-deoxyguanosine adduct, have been shown to be poorly repaired. nih.gov The persistence of such lesions can lead to the incorporation of incorrect bases during DNA replication, resulting in mutations. wikipedia.org When the DNA repair capacity of a cell is overwhelmed or impaired, the accumulation of DNA damage can trigger programmed cell death (apoptosis) or lead to unregulated cell division and cancer. wikipedia.orgnih.gov

Low-molecular-weight (LMW) thiols are crucial components of the cellular antioxidant defense system. nih.govnih.gov Glutathione (B108866) (GSH) is the most abundant LMW thiol in most eukaryotic cells and plays a central role in protecting against oxidative and electrophilic stress. nih.gov

One of the primary detoxification pathways for 4-hydroxy-2-alkenals is their conjugation with GSH. mdpi.com This reaction is efficiently catalyzed by glutathione-S-transferases (GSTs), a family of enzymes that facilitate the nucleophilic attack of the GSH thiol group on the electrophilic aldehyde. mdpi.comnih.gov The resulting GSH conjugate is more water-soluble and can be more easily eliminated from the cell. This enzymatic detoxification is a critical mechanism for controlling the intracellular levels of reactive aldehydes and mitigating their toxic effects. mdpi.com When cellular defenses are overwhelmed by excessive production of 4-hydroxy-2-alkenals, the depletion of GSH can occur, rendering the cell more vulnerable to oxidative damage and the toxic effects of these aldehydes.

Modulation of Intracellular Signaling Networks

Beyond their role in macromolecular damage, 4-hydroxy-2-alkenals are now recognized as potent signaling molecules that can modulate various intracellular pathways, particularly those sensitive to the cellular redox state. nih.govnih.gov Their effects are highly concentration-dependent; at low levels, they can activate adaptive responses, while at higher concentrations, they contribute to cellular dysfunction and death. nih.gov

4-hydroxy-2-alkenals can influence several key redox-sensitive signaling pathways, thereby affecting gene expression and cellular responses to stress. nih.gov

Nrf2/Keap1/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. nih.govresearchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Electrophiles like 4-hydroxy-2-alkenals can modify specific cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction. nih.gov This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. nih.govnih.gov This leads to the upregulation of a wide range of protective enzymes, including GSTs and other detoxification enzymes, thereby enhancing the cell's capacity to cope with oxidative stress. nih.gov

NF-κB and AP-1 Pathways: 4-hydroxy-2-alkenals have also been shown to regulate pro-inflammatory pathways mediated by Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov These transcription factors are key regulators of inflammation, cell survival, and death. nih.govmdpi.com The modification of components within these pathways by 4-hydroxy-2-alkenals can lead to the expression of various cytokines, chemokines, and growth factors, contributing to inflammatory responses. nih.gov

Through these mechanisms, 4-hydroxy-2-alkenals can act as signaling messengers that translate the signal of lipid peroxidation into specific biological responses, ranging from cytoprotection and adaptation to inflammation and apoptosis. nih.govnih.gov

Lipid peroxidation and its products, including 4-hydroxy-2-alkenals, can exert significant control over cell proliferation and the cell cycle. nih.govnih.gov High rates of cell proliferation, such as in cancer cells, are often associated with very low levels of lipid peroxidation. nih.gov The introduction of 4-hydroxy-2-alkenals like HNE has been shown to inhibit cell growth and induce cell cycle arrest in various cell lines. nih.govnih.gov

The cell cycle is a tightly regulated process controlled by cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). nih.govyoutube.comkhanacademy.org 4-hydroxy-2-alkenals can interfere with this machinery at several points. Studies on HNE have demonstrated that it can induce an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This cell cycle arrest is associated with several key molecular changes:

Decreased Cyclin Expression: HNE treatment can lead to a reduction in the levels of key cyclins, such as cyclin D1, D2, and A. nih.govnih.gov

Increased CKI Expression: The expression of CDK inhibitors, notably p21, is often increased in response to HNE. nih.govnih.gov

Altered pRb Phosphorylation: The retinoblastoma protein (pRb) is a critical tumor suppressor that controls the G1/S checkpoint. Its phosphorylation by cyclin/CDK complexes allows the cell to progress into the S phase. HNE can lead to an increase in the active, hypophosphorylated form of pRb. nih.govnih.gov Hypophosphorylated pRb binds to and inactivates E2F transcription factors, which are necessary for the expression of genes required for DNA replication. nih.gov

By modulating these key regulatory proteins, 4-hydroxy-2-alkenals can effectively put a brake on cell cycle progression, thereby inhibiting cellular proliferation. nih.gov

| Regulatory Protein Class | Specific Protein Affected (by HNE) | Observed Effect | Functional Consequence |

|---|---|---|---|

| Cyclins | Cyclin D1 | Decreased Expression nih.govnih.gov | Reduced activity of CDK complexes, hindering progression through G1 phase. |

| Cyclin D2 | Decreased Expression nih.govnih.gov | ||

| Cyclin A | Decreased Expression nih.govnih.gov | ||

| CDK Inhibitors (CKIs) | p21 | Increased Expression nih.govnih.gov | Inhibition of cyclin/CDK complexes. |

| Tumor Suppressors | Retinoblastoma Protein (pRb) | Increased Hypophosphorylation nih.govnih.gov | Inactivation of E2F transcription factors, blocking entry into S phase. |

Induction and Regulation of Apoptosis Pathways and Programmed Cell Death

4-Hydroxy-2-nonenal (4-HNE), a major electrophilic by-product of lipid peroxidation, is a significant regulator of programmed cell death, primarily apoptosis. Its influence is multifaceted, capable of initiating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. The specific pathway activated and the cellular outcome often depend on the concentration of 4-HNE and the cell type. nih.govresearchgate.net

The extrinsic pathway is triggered by the activation of death receptors on the cell surface, such as Fas/CD95. nih.govresearchgate.net 4-HNE has been shown to induce Fas-mediated apoptosis. This process involves the recruitment of adaptor proteins and the subsequent activation of initiator caspases, like caspase-8 and caspase-10. nih.gov Interestingly, 4-HNE's interaction with the nuclear protein Daxx reveals a self-regulatory mechanism. 4-HNE can cause Daxx to move from the nucleus to the cytoplasm, where it can bind to Fas and inhibit Fas-mediated apoptosis, suggesting a complex feedback loop. researchgate.net

Simultaneously, 4-HNE can trigger the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is often dependent on the tumor suppressor protein p53. researchgate.net 4-HNE-induced apoptosis can proceed through the activation of Bax, a pro-apoptotic protein, and the release of cytochrome c from the mitochondria. researchgate.net The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator of the intrinsic pathway. nih.gov Downstream, both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. nih.gov

A common element in 4-HNE-induced apoptosis is the strong activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. nih.gov JNK plays a central role in orchestrating both intrinsic and extrinsic apoptotic signals. nih.gov

Beyond canonical apoptosis, 4-HNE is also implicated in other forms of regulated cell death. It has been shown to induce ferroptosis, an iron-dependent form of cell death characterized by extensive lipid peroxidation. rug.nlmdpi.com Conversely, 4-HNE can inhibit pyroptosis, a pro-inflammatory form of cell death, thereby potentially modulating the inflammatory consequences of cell demise. rug.nlresearchgate.net The balance between these different cell death modalities can significantly impact the pathological outcome in various diseases. nih.gov

Table 1: Key Proteins and Pathways in 4-HNE-Mediated Apoptosis

| Pathway Component | Role in 4-HNE-Induced Apoptosis | References |

|---|---|---|

| Extrinsic Pathway | ||

| Fas/CD95 | Death receptor activated by 4-HNE to initiate apoptosis. | nih.govresearchgate.net |

| Caspase-8/10 | Initiator caspases activated downstream of death receptors. | nih.gov |

| Daxx | Nuclear protein that can translocate to the cytoplasm and inhibit Fas-mediated apoptosis. | researchgate.net |

| Intrinsic Pathway | ||

| p53 | Tumor suppressor protein involved in the 4-HNE-mediated intrinsic pathway. | researchgate.net |

| Bax | Pro-apoptotic protein activated by 4-HNE. | |

| Cytochrome c | Released from mitochondria, a key step in the intrinsic pathway. | researchgate.net |

| APAF-1 | Forms the apoptosome with cytochrome c to activate caspase-9. | nih.gov |

| Caspase-9 | Initiator caspase of the intrinsic pathway. | nih.gov |

| Common Mediators | ||

| JNK | Kinase activated by 4-HNE, central to both extrinsic and intrinsic pathways. | nih.gov |

| Caspase-3 | Executioner caspase activated by both pathways. | nih.gov |

| Other Cell Death | ||

| Ferroptosis | Iron-dependent cell death induced by 4-HNE. | rug.nlmdpi.com |

Mechanisms of Pro-Inflammatory Signaling Activation and Immune Cell Modulation

4-Hydroxy-2-nonenal exerts complex, often contradictory, effects on inflammatory signaling and immune cell function, acting as both a pro- and anti-inflammatory agent. rug.nlnih.gov This duality is largely dependent on its concentration and the specific cell type involved. researchgate.netnih.gov 4-HNE modulates inflammation by interacting with numerous key signaling pathways. researchgate.netrug.nlnih.gov

One of the primary targets of 4-HNE is the Nuclear Factor-kappa B (NF-κB) pathway, a cornerstone of inflammatory gene expression. rug.nlnih.gov At lower concentrations, 4-HNE can promote NF-κB activation, while higher concentrations tend to be inhibitory. nih.govnih.gov This modulation affects the production of various pro-inflammatory cytokines. rug.nlnih.gov

4-HNE also significantly influences Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including p38 and JNK, which are critical for inflammatory responses. rug.nlnih.govnih.gov Furthermore, it interacts with Toll-like receptor 4 (TLR4) signaling, a key component of the innate immune system's response to pathogens and cellular damage. rug.nlnih.gov

The compound has been shown to modulate the inflammasome, a multi-protein complex responsible for activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. researchgate.netnih.gov Specifically, 4-HNE can block the activation of the NLRP3 inflammasome. nih.gov It also affects STING (stimulator of interferon genes) signaling, a pathway crucial for detecting cytosolic DNA and initiating an immune response. rug.nlnih.gov

In addition to modulating signaling pathways, 4-HNE can directly influence the production of inflammatory mediators. It can stimulate the expression and synthesis of Monocyte Chemoattractant Protein-1 (MCP-1) and Transforming Growth Factor-β (TGF-β) in macrophages, contributing to immune cell recruitment and fibrotic processes. nih.govrug.nlnih.gov

Table 2: 4-HNE's Modulation of Pro-Inflammatory Pathways

| Signaling Pathway/Mediator | Effect of 4-HNE | References |

|---|---|---|

| NF-κB | Dose-dependent modulation: activation at low doses, inhibition at high doses. | nih.govnih.gov |

| MAPKs (p38, JNK) | Activation of stress-related kinase pathways. | rug.nlnih.govnih.gov |

| TLR4 | Modulates receptor signaling, affecting innate immune responses. | rug.nlnih.gov |

| NLRP3 Inflammasome | Inhibition of inflammasome activation. | nih.gov |

| STING Signaling | Downregulates the pathway, impacting innate immunity. | rug.nlrug.nlnih.gov |

| MCP-1 | Upregulates expression and synthesis, promoting macrophage recruitment. | nih.govrug.nlnih.gov |

| TGF-β | Increases expression and synthesis, involved in inflammation and fibrosis. | nih.govrug.nlnih.gov |

Impact on Gene Expression Profiles and Transcription Factor Activity

4-Hydroxy-2-nonenal significantly alters cellular gene expression by forming covalent adducts with proteins, including key transcription factors, thereby modifying their activity. researchgate.net This interaction can either enhance or suppress the transcription of a wide array of genes involved in stress response, cell cycle, and inflammation.

A critical target of 4-HNE is the Keap1-Nrf2 pathway, a master regulator of the antioxidant response. 4-HNE binds to cysteine residues on Keap1, the repressor of Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comnih.gov This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. nih.govnih.gov These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione S-transferases (GSTs), which help to mitigate oxidative stress. nih.gov

As mentioned previously, 4-HNE has a dose-dependent effect on Nuclear Factor-kappa B (NF-κB). nih.gov At lower, non-toxic concentrations, it can activate NF-κB, leading to the expression of genes involved in inflammation and cell proliferation. nih.gov However, at higher concentrations, it can inhibit NF-κB activity. nih.govnih.gov

The transcription factor Activator Protein-1 (AP-1) is another target. Higher concentrations of 4-HNE are associated with increased AP-1 activity, which is involved in regulating genes related to cell proliferation, differentiation, and apoptosis. nih.gov The activation of AP-1 by 4-HNE can be mediated through protein kinase C (PKC). nih.gov

Furthermore, 4-HNE's influence extends to heat shock factor 1 (HSF1), a transcription factor that governs the heat shock response. 4-HNE can activate HSF1, leading to the upregulation of heat shock proteins like Hsp70, which function as molecular chaperones to protect against cellular stress. mdpi.com

Table 3: Effect of 4-HNE on Key Transcription Factors

| Transcription Factor | Mechanism of Action / Effect | Downstream Gene Expression | References |

|---|---|---|---|

| Nrf2 | Binds to Keap1, preventing Nrf2 degradation and promoting nuclear translocation. | Upregulation of antioxidant enzymes (HO-1, SOD, GSTs). | mdpi.comnih.govnih.gov |

| NF-κB | Dose-dependent: activation at low concentrations, inhibition at high concentrations. | Modulation of genes for inflammation, cell proliferation, and survival. | nih.govnih.gov |

| AP-1 | Increased activity at higher 4-HNE concentrations. | Regulation of genes for proliferation, differentiation, and apoptosis. | nih.gov |

Subcellular Localization and Compartment-Specific Effects of 4-Hydroxy-2-nonenal

As a highly diffusible molecule, 4-Hydroxy-2-nonenal can traverse cellular membranes and exert its effects in various subcellular compartments. rug.nl Its reactivity allows it to form adducts with proteins, lipids, and nucleic acids within these compartments, leading to localized dysfunction. researchgate.netnih.gov The primary sites of 4-HNE generation are membranes rich in polyunsaturated fatty acids, such as the plasma membrane, endoplasmic reticulum, and mitochondrial membranes. nih.gov

Mitochondria: This organelle is both a major source and a primary target of 4-HNE. The accumulation of 4-HNE in mitochondria can lead to significant damage. It forms adducts with components of the electron transport chain and other mitochondrial proteins, impairing oxidative phosphorylation and ATP synthesis. mdpi.com This can result in increased reactive oxygen species (ROS) production, creating a vicious cycle of lipid peroxidation and 4-HNE formation. nih.gov 4-HNE adduction to the voltage-dependent anion channel 2 (VDAC2) has been linked to altered mitochondrial membrane permeability and the induction of ferroptosis. mdpi.com

Nucleus: 4-HNE can enter the nucleus and directly interact with DNA and nuclear proteins. preprints.org Its ability to form DNA adducts contributes to its mutagenic and genotoxic effects, which are implicated in carcinogenesis. nih.gov Within the nucleus, 4-HNE also modifies the function of transcription factors and repressors, such as p53, Daxx, and Nrf2, directly impacting gene expression and cell fate decisions like apoptosis and survival. researchgate.net

Cytosol: In the cytosol, 4-HNE interacts with a multitude of proteins, including enzymes and cytoskeletal components. It can disrupt the actin cytoskeleton, affecting cell structure and integrity. nih.gov Furthermore, its modification of signaling proteins like those in the MAPK and NF-κB pathways propagates signals initiated at the membrane or other organelles throughout the cell. nih.govnih.gov

Endoplasmic Reticulum (ER): The ER is a key site for lipid synthesis and can be a source of 4-HNE. The accumulation of 4-HNE adducts in the ER can contribute to ER stress and the unfolded protein response (UPR).

Advanced Analytical Methodologies for 4 Hydroxy 2 Octadecenal Research

Chromatographic-Mass Spectrometric Approaches for Identification and Quantification

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of reactive aldehydes like 4-HODE, offering high sensitivity and specificity.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net For aldehydes, derivatization is often necessary to improve their volatility and thermal stability for GC analysis. jfda-online.comyoutube.com A common approach involves converting the aldehyde to a more stable derivative, such as an oxime, which can then be readily analyzed by GC-MS. nih.govresearchgate.net

The analysis of hydroxyaldehydes like 4-hydroxynonenal (B163490) (HNE), a compound structurally related to 4-HODE, often involves a two-step derivatization process. nih.gov First, the carbonyl group is protected, followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. youtube.comnih.govnih.gov This derivatization enhances the volatility and stability of the molecule for GC-MS analysis. youtube.com The resulting mass spectra of these derivatives provide characteristic fragmentation patterns that aid in structural elucidation and quantification. nih.gov For instance, the analysis of dinitrophenylhydrazone derivatives of aldehydes by GC-MS offers high sensitivity, with detection limits in the picogram range. nih.gov

Headspace GC-MS is another valuable technique for analyzing volatile aldehydes in various matrices, including mainstream smoke and water samples. nih.govresearchgate.net This method avoids complex sample handling and can be highly sensitive, with the ability to detect aldehydes at microgram-per-cigarette or microgram-per-liter levels. nih.govresearchgate.net

Table 1: GC-MS Parameters for Aldehyde Analysis

| Parameter | Typical Conditions | Reference(s) |

|---|---|---|

| Column | DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) | gsconlinepress.com |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | nih.govgsconlinepress.com |

| Injector Temperature | 260-280°C | gsconlinepress.comcore.ac.uk |

| Oven Temperature Program | Initial temp 40-80°C, ramped to 280-300°C | gsconlinepress.comcore.ac.ukresearchopenworld.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | gsconlinepress.comcore.ac.uk |

| Mass Analyzer | Quadrupole or Ion Trap | nih.govcore.ac.uk |

| Derivatizing Agents | PFBHA, MSTFA, ECF | researchgate.netcore.ac.uknih.gov |

LC-MS is a versatile technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 4-HODE and its adducts in complex biological matrices. nih.govnih.gov It is the preferred method for adductomics, the study of covalent modifications to proteins and DNA by reactive molecules. nih.gov

Adductomics: 4-HODE, being a reactive aldehyde, can form adducts with nucleophilic sites on proteins and DNA. nih.gov LC-MS/MS is instrumental in identifying and quantifying these adducts, providing insights into the mechanisms of cellular damage and disease pathogenesis. nih.govnih.gov Untargeted adductomics aims to identify all chemical adducts, while targeted adductomics focuses on specific, known adducts. nih.gov

Targeted Metabolomics: This approach focuses on the quantification of a specific set of known metabolites, including 4-HODE. creative-proteomics.commdpi.com LC-MS/MS methods, often using a triple-quadrupole mass spectrometer in selected reaction monitoring (SRM) mode, provide high sensitivity and specificity for this purpose. mdpi.com The development of methods that can simultaneously quantify multiple analytes, such as HNE enantiomers and their metabolites, in a single chromatographic run demonstrates the power of this technique. und.edu The use of internal standards is crucial for accurate quantification and to account for matrix effects. creative-proteomics.comund.edu

Table 2: LC-MS Parameters for Aldehyde Metabolite Analysis

| Parameter | Typical Conditions | Reference(s) |

|---|---|---|

| Chromatography | Reversed-phase (C18) or HILIC | mdpi.comund.edu |

| Ionization Source | Electrospray Ionization (ESI) | nih.govcreative-proteomics.com |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS | nih.govmdpi.com |

| Detection Mode | Selected Reaction Monitoring (SRM) or Full Scan | mdpi.com |

| Sample Preparation | "Dilute and shoot" or solid-phase extraction | mdpi.comchromatographyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, including complex natural products and their metabolites. hyphadiscovery.comethernet.edu.etslideshare.net It provides detailed information about the atomic-level structure, conformation, and dynamics of molecules in solution. springernature.comnih.gov

For a molecule like 4-HODE, ¹H and ¹³C NMR spectroscopy can definitively establish the connectivity of atoms and the stereochemistry of the double bond. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule. For example, the aldehydic proton typically appears at a characteristic downfield chemical shift (around δ 9.75 ppm).

Beyond simple structure determination, NMR is a powerful technique for gaining mechanistic insights into chemical and biological processes. hyphadiscovery.comnih.gov It can be used to study reaction kinetics, identify intermediates, and characterize the interactions of small molecules with proteins and other biomolecules. springernature.com For instance, NMR can be employed to investigate the formation of 4-HODE adducts with proteins, providing precise information about the site of modification. hyphadiscovery.com

Spectrophotometric and Fluorometric Assays for Reactive Aldehyde Detection and Monitoring

Spectrophotometric and fluorometric assays offer simple, rapid, and sensitive methods for the detection and quantification of total aldehydes in various samples. sigmaaldrich.comabcam.com These assays are often based on the reaction of aldehydes with a specific reagent to produce a colored or fluorescent product.

Several commercial kits are available for the quantification of aldehydes. sigmaaldrich.comabcam.comabnova.comabcam.com These kits typically provide a proprietary dye that reacts with aldehydes to generate a product that can be measured by a fluorescence microplate reader. abcam.comabnova.com The detection limits of these assays are often in the low micromolar or even nanomolar range. sigmaaldrich.comabcam.com

For example, one common fluorometric assay utilizes a dye that, upon reaction with an aldehyde, produces a fluorescent product with an excitation maximum at 365 nm and an emission maximum at 435 nm. sigmaaldrich.comabcam.comabnova.com These assays are suitable for high-throughput screening in a microplate format. abcam.com

Development and Application of Novel Biosensors and Electrochemical Detection Systems

The development of novel biosensors and electrochemical detection systems for reactive aldehydes is an active area of research. These systems aim to provide real-time, sensitive, and selective detection of aldehydes in various environments. While specific biosensors for 4-HODE are not extensively documented in the provided search results, the principles can be extrapolated from the development of sensors for other aldehydes.

Electrochemical sensors can be designed based on the electro-oxidation or electro-reduction of the aldehyde group. Derivatization with electroactive species can also be employed to enhance the signal. The development of such sensors would offer a portable and cost-effective alternative to traditional laboratory-based methods.

Strategies for Sample Preparation, Derivatization, and Enrichment in Complex Biological Matrices

The accurate analysis of 4-HODE in complex biological matrices such as plasma, tissues, or cell lysates requires effective sample preparation to remove interfering substances and enrich the analyte of interest. mdpi.comkoreascience.krfrontiersin.org

Sample Preparation: Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com For volatile aldehydes, headspace extraction can be employed. nih.govresearchgate.net The choice of method depends on the sample matrix and the analytical technique to be used. For example, a "dilute and shoot" approach may be suitable for some LC-MS applications, while more extensive cleanup is often required for GC-MS. mdpi.comchromatographyonline.com

Derivatization: As previously discussed, derivatization is often crucial for the analysis of aldehydes by GC-MS to improve volatility and stability. jfda-online.comresearchgate.netmdpi.com Common derivatizing reagents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comnih.gov For LC-MS, derivatization can be used to enhance ionization efficiency and improve detection sensitivity. mdpi.com

Enrichment: Enrichment strategies are employed to increase the concentration of low-abundance analytes like 4-HODE. koreascience.kr This can be achieved through various chromatographic techniques or by using specific affinity materials. For instance, Girard's reagent can be used to selectively capture carbonyl-containing compounds, including aldehydes, from a complex mixture. researchgate.net Lectin affinity chromatography can be used to enrich for glycoproteins, which may be adducted with 4-HODE. koreascience.kr

Table 3: Common Derivatization Reagents for Aldehyde Analysis

| Reagent | Target Functional Group(s) | Analytical Technique | Purpose | Reference(s) |

|---|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl | GC-MS, LC-MS | Increases volatility, enhances electron capture detection | researchgate.netnih.govmdpi.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Amine | GC-MS | Increases volatility, improves thermal stability | youtube.comresearchgate.net |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl | HPLC-UV, LC-MS | Forms stable, UV-active derivatives | nih.govnih.govaub.edu.lb |

| Ethyl Chloroformate (ECF) | Carboxyl, Hydroxyl, Amine | GC-MS | Derivatization in aqueous media | core.ac.uk |

| Girard's Reagent | Carbonyl | LC-MS | Enrichment and improved ionization | researchgate.net |

Methodological Considerations for Biomarker Research and Analytical Challenges

The investigation of 4-hydroxy-2-octadecenal (4-HDE) as a biomarker of lipid peroxidation is intrinsically linked to the analytical methodologies employed for its detection and quantification. The inherent chemical properties of 4-HDE present a significant set of challenges that necessitate careful consideration in study design and analytical execution. This section delves into the critical methodological aspects and analytical hurdles that researchers face when studying this long-chain aldehyde.

A primary challenge in the analysis of 4-HDE and related 4-hydroxyalkenals is their extreme reactivity and instability. nih.gov These aldehydes readily form adducts with nucleophilic groups in proteins (such as cysteine, histidine, and lysine (B10760008) residues), nucleic acids, and lipids. d-nb.infonih.gov This high reactivity leads to low levels of the free aldehyde in biological samples, making its accurate quantification a formidable task. nih.gov Furthermore, the volatility, polarity, and potential for enzymatic and non-enzymatic reactions of these aldehydes contribute to their analytical complexity. nih.gov

The selection of an appropriate analytical technique is paramount for reliable biomarker research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) have emerged as the principle methods for the analysis of 4-hydroxyalkenals. nih.gov However, both techniques typically require a derivatization step to enhance the stability and volatility of the analyte for GC-MS or to improve ionization efficiency and chromatographic retention for LC-MS. nih.govjfda-online.com

For GC-MS analysis, derivatization is crucial to protect the hydroxyl and aldehyde functional groups of 4-HDE, preventing dehydration at the high temperatures used in the gas chromatograph. nih.gov A common approach involves the reaction of the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by silylation of the hydroxyl group. nih.gov For instance, a method for the related compound 4-hydroxy-2-nonenal (4-HNE) utilizes derivatization with pentafluorobenzyl-hydroxylamine-HCl followed by trimethylsilylation to form trimethylsilyl ethers, which can then be analyzed by GC-MS in negative ion chemical ionization mode. nih.gov

LC-MS/MS offers the advantage of analyzing samples at lower temperatures, which can reduce the degradation of thermally labile compounds like 4-HDE. nih.gov Even with LC-MS/MS, derivatization is often employed to enhance sensitivity and achieve reliable quantification. For the analysis of 4-HNE enantiomers, a method was developed involving derivatization with (S)-carbidopa to form diastereomers that can be separated on a reversed-phase column and quantified by LC-MS/MS. nih.govund.edu

The choice of biological matrix and the sample preparation procedure are also critical considerations. 4-hydroxyalkenals can be measured in various biological samples, including plasma, serum, urine, and tissues. nih.gov However, the concentration of these aldehydes can vary significantly between different tissues and with the physiological or pathological state of the individual. nih.gov Sample preparation often involves solid-phase extraction (SPE) to isolate the aldehydes from the complex biological matrix and to concentrate the sample before analysis. nih.gov

The use of an appropriate internal standard is essential for accurate quantification to correct for analyte losses during sample preparation and for variations in instrument response. nih.gov Ideally, a stable isotope-labeled version of the analyte, such as a deuterated analog, should be used. For example, in the analysis of 4-HNE, a deuterated analog (HNE-d11) has been used as an internal standard. nih.gov

The table below summarizes key methodological details from studies on the analysis of 4-hydroxyalkenals, which provide a framework for the analysis of 4-HDE.

| Analyte | Analytical Method | Derivatization Strategy | Internal Standard | Biological Matrix | Key Findings/Considerations | Reference |

|---|---|---|---|---|---|---|

| 4-hydroxy-2-nonenal (4-HNE) | GC-MS | Oxime formation with hydroxylamine followed by conversion to bis-tert.-butyldimethylsilyl derivatives. | 3-hydroxynonanal | Cells, whole blood, plasma, serum | Achieved a limit of detection of approximately 1 pmol. The method was found to be accurate at these low levels. | nih.gov |

| 4-hydroxy-2-nonenal (4-HNE) | GC-MS | Derivatization with pentafluorobenzyl-hydroxylamine-HCl followed by trimethylsilylation. | Deuterated 4-HNE (HNE-d11) | Human and rat plasma | The method demonstrated good linearity, high specificity, and sensitivity with within-day precision of 4.4-6.1% and between-day precision of 5.2-10.2%. | nih.gov |

| (R)- and (S)-4-hydroxy-2-nonenal (4-HNE) | LC-MS/MS | Derivatization with (S)-carbidopa to form diastereomers. | Deuterated 4-HNE (d11-HNE) | Rat brain mitochondria | Enabled the separation and quantification of HNE enantiomers and their metabolites in a single chromatographic run. | nih.govund.edu |

Synthetic Chemistry and Chemical Biology Approaches for 4 Hydroxy 2 Octadecenal and Analogs

Total Synthesis Strategies for 4-Hydroxy-2-octadecenal

The total synthesis of this compound, a long-chain alkenal, can be approached through methods established for its shorter-chain homologs like 4-hydroxy-2-nonenal (HNE). These strategies often involve the construction of the core α,β-unsaturated aldehyde functionality coupled with the introduction of the long alkyl chain and the hydroxyl group at the C4 position.

One general and effective strategy involves a Grignard reaction. For instance, a synthesis can start from a protected aldehyde precursor, such as fumaraldehyde (B1234199) monoacetal, which is then reacted with a Grignard reagent derived from a long-chain alkyl halide, in this case, 1-bromotetradecane. This introduces the C14 alkyl chain. Subsequent mild acid hydrolysis of the acetal (B89532) yields the final this compound. nih.gov This approach allows for the late-stage introduction of the long alkyl chain, making it adaptable for creating various long-chain 4-hydroxyalkenals.

Another versatile method utilizes a common intermediate that permits the late introduction of various nucleophiles, including isotopically labeled ones. tandfonline.com A synthesis can begin with the carbon alkylation of propargyl alcohol using triethylorthoformate to create 1,1-diethoxy-2-butyn-4-ol. tandfonline.com This intermediate is then converted to trans-4,4-diethoxy-2-butenal. tandfonline.com This key intermediate can then be reacted with a Grignard reagent, such as that formed from tetradecylmagnesium bromide, to produce the protected allylic alcohol. A final mild acid hydrolysis step reveals the aldehyde functionality, completing the synthesis of this compound. tandfonline.com

A one-pot synthesis method has also been developed for (E)-4-hydroxy-2-alkenals. This involves the reduction-oxygenation of the corresponding (2E,4E)-2,4-alkadienals using molecular oxygen and triethylsilane, catalyzed by cobalt(II) porphyrin, followed by treatment with trimethylphosphite. nih.gov Adapting this to this compound would require the initial synthesis of (2E,4E)-octadeca-2,4-dienal.

The synthesis of a related compound, (R,Z)-12-hydroxyoctadec-9-enal, was achieved by the reduction of (R,Z)-12-hydroxy-octadec-9-enylic acid benzylthiol ester. researchgate.netresearchgate.net This highlights the use of thiol ester reduction as a viable method for generating such aldehydes. researchgate.net

Table 1: Selected Total Synthesis Strategies for 4-Hydroxyalkenals

| Starting Material(s) | Key Reaction(s) | Target Analog | Reference(s) |

|---|---|---|---|

| Fumaraldehyde monoacetal, 1-bromopentane | Grignard reaction | 4-hydroxy-2-trans-nonenal | nih.gov |

| Propargyl alcohol, triethylorthoformate, alkyl halide | Grignard reaction on a common butenal intermediate | Deuterated 4-hydroxy-2-hexenal and 4-hydroxy-2-nonenal | tandfonline.com |

| (2E,4E)-2,4-alkadienals, O₂, triethylsilane | Cobalt-catalyzed reduction-oxygenation | (E)-4-hydroxy-2-nonenal, -heptenal, -hexenal | nih.gov |

Stereoselective Synthesis of 4-Hydroxy-2-alkenals and their Derivatives

The biological activity of 4-hydroxyalkenals is often dependent on the stereochemistry at the C4 hydroxyl group. Therefore, developing methods for the stereoselective synthesis of enantiomerically pure (R)- and (S)-4-hydroxy-2-octadecenal is of significant interest.

A highly effective approach for achieving stereoselectivity is through chemoenzymatic methods. One such strategy involves the kinetic resolution of a racemic precursor alcohol using a lipase (B570770). For the synthesis of enantiomers of HNE, racemic oct-1-en-3-ol was resolved through lipase-catalyzed enantioselective acylation. bibliotekanauki.plresearchgate.net The Novozym 435 preparation of lipase B from Candida antarctica is particularly effective for this transformation. bibliotekanauki.pl The separated enantiomers of the alcohol can then be used in a subsequent reaction, such as a cross-metathesis with acrolein using a Grubbs catalyst, to yield the desired (R)- or (S)-4-hydroxy-2-alkenal with excellent optical purity. bibliotekanauki.plresearchgate.net This strategy is directly applicable to this compound by starting with the resolution of racemic octadec-1-en-3-ol.

Enzymatic resolution can also be performed directly on the final 4-hydroxyalkenal structure. A practical method based on enzymatic enantioselective lipase-catalyzed esterification of the 4-hydroxy group has been used to separate (R)- and (S)-hydroxyalkenals, achieving enantiomeric purity greater than 95% enantiomeric excess (ee). bibliotekanauki.pl Lipases from Pseudomonas fluorescens have been successfully used for the kinetic resolution of various 4-hydroxyalk-2-enals, including HNE. bibliotekanauki.pl

The choice to perform the enzymatic resolution on the precursor alcohol rather than the final aldehyde is sometimes made due to the reported instability of 4-hydroxyalkenals under the conditions required for lipase-catalyzed deacylation. bibliotekanauki.pl

Table 2: Stereoselective Synthesis Approaches for 4-Hydroxyalkenals

| Method | Key Reagent/Enzyme | Precursor/Substrate | Outcome | Reference(s) |

|---|---|---|---|---|

| Chemoenzymatic Resolution & Metathesis | Candida antarctica lipase B (Novozym 435), Grubbs catalyst | rac-oct-1-en-3-ol | (R)- and (S)-HNE (>97% ee) | bibliotekanauki.plresearchgate.net |

Design and Synthesis of Chemically Modified Analogs for Structure-Activity Relationship (SAR) Studies

To understand how the chemical structure of this compound relates to its biological activity, chemically modified analogs are designed and synthesized for Structure-Activity Relationship (SAR) studies. These modifications can include altering the length of the alkyl chain, modifying the hydroxyl or aldehyde groups, or introducing other functional groups.

SAR studies on a homologous series of 4-hydroxyalkenals, from 4-hydroxypentenal (C5) to 4-hydroxypentadecenal (C15), have been conducted to probe their interaction with detoxifying enzymes like glutathione (B108866) transferases. nih.govportlandpress.com The synthesis of these analogs generally follows established routes, such as the Grignard addition to a protected aldehyde fragment, with the chain length being determined by the choice of the alkyl Grignard reagent. nih.gov These studies revealed that the binding energy and catalytic efficiency of the enzymes varied with the hydrophobicity and chain length of the alkenal substrate. nih.govportlandpress.com For some enzymes, increasing the chain length enhanced binding, while for others, steric limitations in the active site counteracted this effect. portlandpress.com

Other synthetic analogs of related compounds like HNE and 4-oxononenal (ONE) have been prepared to investigate their toxic and anti-inflammatory activities. These include oxidation products (HNEA/ONEA) and hydrolysis products (COOH-HNE/COOH-ONE). acs.org The synthesis of COOH-HNE, for example, involved the deprotection of a silyl-protected precursor with aqueous hydrofluoric acid (HF). acs.org Such studies help to elucidate which parts of the molecule are essential for its electrophilic reactivity and biological effects. acs.org

The synthesis of deuterated analogs, where specific hydrogen atoms are replaced with deuterium, is another important modification. tandfonline.comtandfonline.com These isotopically labeled compounds are crucial as internal standards for quantitative analysis by mass spectrometry, but they can also be used in SAR studies to probe kinetic isotope effects in metabolic pathways. tandfonline.com

Development of Chemical Probes for Cellular Target Identification and Validation

Identifying the cellular macromolecules, particularly proteins, that are covalently modified by reactive electrophiles like this compound is key to understanding its mechanism of action. This is achieved through the design and application of chemical probes. These probes typically contain a reactive group that mimics the aldehyde functionality of the parent molecule, allowing them to bind to the same cellular targets, as well as a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment.

A widely used strategy employs aldehyde/keto-reactive probes, such as biotinylated hydroxylamine (B1172632) derivatives. oregonstate.edu This approach involves several steps:

Chemical Tagging: The probe reacts with the aldehyde group present on proteins that have been modified by the 4-hydroxyalkenal, forming a stable oxime linkage.

Proteolysis: The tagged proteins are digested into smaller peptides.

Enrichment: The biotin tag allows for the selective capture and enrichment of the modified peptides using affinity chromatography (e.g., with streptavidin-coated beads).

Analysis: The enriched peptides are then identified and characterized by tandem mass spectrometry (LC-MS/MS), revealing the specific protein targets and sites of modification. oregonstate.edu

Fluorescent probes have also been developed for the detection of 4-hydroxyalkenal adducts. One method uses the fluorescent probe 2-aminopyridine (B139424) (2-AP), which reacts with the aldehyde functionality of the Michael addition adducts on amino acid residues (like cysteine, histidine, and lysine) in the presence of a reducing agent. rsc.org The resulting pyridylaminated derivatives are stable to acid hydrolysis and can be detected with high sensitivity by HPLC with a fluorescence detector. rsc.org

These chemical probe strategies provide powerful tools to profile the "adductome" of this compound in complex biological systems, helping to validate its cellular targets and unravel its signaling pathways.

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to purely chemical syntheses, particularly for producing chiral molecules like this compound. gesundheitsindustrie-bw.de These approaches leverage the high specificity of enzymes to catalyze key transformations. rsc.org

As discussed in section 6.2, enzyme-catalyzed kinetic resolution is a cornerstone of stereoselective synthesis for 4-hydroxyalkenals. bibliotekanauki.plresearchgate.net Lipases, such as Candida antarctica lipase B (CALB), are widely used for the enantioselective acylation of racemic secondary alcohols, which are precursors to the chiral 4-hydroxyalkenals. bibliotekanauki.pl This biocatalytic step efficiently separates the enantiomers, which can then be converted to the final (R)- or (S)-alkenal products through subsequent chemical reactions like olefin metathesis. bibliotekanauki.plresearchgate.net

Plant-based enzymes have also been shown to synthesize 4-hydroxyalkenals. It has been demonstrated that lipoxygenase (LOX) from soybeans can catalyze the biosynthesis of HNE from linoleic acid. researchgate.net Similarly, enzymes in plants can generate 4-hydroxy-2-hexenal (HHE) from α-linolenic acid. researchgate.netnih.gov These enzymatic pathways could potentially be harnessed for the biotechnological production of specific 4-hydroxyalkenals.

Furthermore, whole-cell biocatalysis using organisms like baker's yeast has been employed for the synthesis of related acyloins from aldehydes, demonstrating the potential of microbial systems for performing complex transformations on aldehyde substrates. gesundheitsindustrie-bw.de The use of engineered enzymes and microbial hosts represents a promising future direction for the sustainable and scalable synthesis of this compound and its derivatives. google.comchemrxiv.org

Current Research Trends and Future Perspectives on 4 Hydroxy 2 Octadecenal

Integrated Omics Approaches in 4-Hydroxy-2-octadecenal Research

The study of this compound (4-HODE) and other long-chain hydroxyalkenals is increasingly benefiting from the power of integrated "omics" technologies. These approaches, including proteomics, metabolomics, and lipidomics, provide a holistic view of the cellular perturbations induced by these reactive aldehydes.

Proteomics has been instrumental in identifying protein targets of 4-hydroxy-2-alkenals. These aldehydes readily form covalent adducts with proteins, primarily with nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008). nih.govresearchgate.net This adduction can alter protein structure and function, impacting a wide array of cellular processes. nih.gov Mass spectrometry-based proteomics has become an essential tool for identifying specific protein adduction sites, offering insights into the mechanisms of cellular signaling and pathology. nih.govresearchgate.net For instance, studies on the related aldehyde 4-hydroxynonenal (B163490) (4-HNE) have identified numerous protein targets, including those involved in stress signaling pathways like heat shock proteins. acs.org

Metabolomics and lipidomics offer a broader perspective by analyzing the global changes in small molecule metabolites and lipids in response to 4-hydroxy-2-alkenal exposure. nih.govrsc.org These techniques can reveal alterations in metabolic pathways and lipid profiles, providing a comprehensive picture of the cellular response to lipid peroxidation. nih.govrsc.org Shotgun lipidomics, for example, can be used to measure oxidized fatty acids and secondary aldehyde products, giving a quantitative measure of lipid peroxidation. nih.gov The integration of these omics platforms is crucial for constructing a systems-level understanding of the biological roles of 4-HODE. oatext.com

Table 1: Overview of Omics Approaches in 4-Hydroxy-2-alkenal Research

Computational Modeling and In Silico Studies of this compound Interactions and Pathways

Computational modeling and in silico studies are becoming indispensable for dissecting the complex interactions of 4-HODE at a molecular level. These approaches complement experimental data by providing predictive insights into how these aldehydes interact with biological macromolecules and influence cellular pathways.

Molecular docking simulations can predict the binding affinities and specific interaction sites of 4-hydroxy-2-alkenals with proteins. dntb.gov.ua For example, in silico modeling has been used to understand how the adduction of 4-HNE to specific amino acid residues can lead to conformational changes in proteins, potentially altering their activity. acs.org One study on peroxiredoxin 6 showed that adduction at a specific cysteine residue could restrict access to the active site. acs.org Furthermore, computational tools can simulate the diffusion of these lipophilic aldehydes across cellular membranes. dntb.gov.ua

Pathway analysis, another powerful in silico tool, helps to contextualize the identified protein targets within the broader network of cellular signaling. By mapping the affected proteins to known pathways, researchers can hypothesize how 4-HODE might modulate processes like cell cycle control, apoptosis, and inflammatory responses.

Emerging Biological Roles of 4-Hydroxy-2-alkenals Beyond Canonical Oxidative Stress Responses

While 4-hydroxy-2-alkenals have long been recognized as markers and mediators of oxidative stress, recent research is uncovering their more nuanced roles in cell signaling. nih.govnih.gov At low, non-cytotoxic concentrations, these aldehydes can act as signaling molecules, initiating adaptive responses that can protect cells against subsequent insults. nih.govnih.gov

This concept of "hormesis" suggests that the biological effect of 4-hydroxy-2-alkenals is dose-dependent. For instance, low levels of 4-HNE have been shown to activate the NRF2 signaling pathway, a key regulator of cellular antioxidant responses. mdpi.com This activation can lead to the upregulation of detoxification enzymes and other protective proteins. mdpi.com

Furthermore, there is growing evidence that 4-hydroxy-2-alkenals can modulate a variety of signaling pathways beyond the canonical oxidative stress response. mdpi.com These include pathways involved in inflammation, cell proliferation, and apoptosis. physiology.orgphysiology.org For example, 4-HNE has been shown to influence the activity of transcription factors like NF-κB and PPARs. physiology.orgresearchgate.net

Exploration of Intercellular Communication Mediated by 4-Hydroxy-2-alkenals in Microbial and Eukaryotic Systems